Product packaging for Methylglyoxal bis(butylamidinohydrazone)(Cat. No.:CAS No. 66002-88-8)

Methylglyoxal bis(butylamidinohydrazone)

Cat. No.: B1243774
CAS No.: 66002-88-8
M. Wt: 296.42 g/mol
InChI Key: DCVQOLOVXUUDBR-XOBNHNQQSA-N
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Description

Historical Context of Polyamine Metabolism Modulation Research

The scientific inquiry into polyamines, a class of aliphatic cations, dates back to 1678 when Antonie van Leeuwenhoek first observed crystalline substances in human semen. nih.gov However, it took nearly 250 years for the structure of these crystals, named "spermine," to be elucidated by Rosenheim. nih.gov Following this, other polyamines like spermidine (B129725) and putrescine were isolated from both prokaryotic and eukaryotic systems. nih.gov Early research revealed that polyamines were capable of promoting the growth of fastidious bacteria. nih.gov

Subsequent studies in the mid-20th century began to uncover the critical role of polyamines in cell growth and development. Researchers observed the accumulation of polyamines in regenerating rat liver and their synthesis during the development of chick embryos. nih.gov These findings spurred metabolic studies, leading to the identification of ornithine decarboxylase (ODC) as a key enzyme in the biosynthesis of polyamines. nih.gov The discovery that polyamines are essential for cell growth and that their depletion can halt cell proliferation established the polyamine metabolic pathway as a potential target for therapeutic intervention, particularly in oncology. nih.govnih.gov This led to the strategic design and synthesis of polyamine analogs intended to interfere with the normal functions of natural polyamines. nih.gov An early and significant development in this field was the synthesis of alpha-difluoromethylornithine (DFMO), a potent inhibitor of ODC. nih.gov The observation that cancer patients excrete polyamines in their urine further intensified the interest of oncologists in this area of research. nih.gov

The exploration of polyamine metabolism has since expanded, with research into the development of various synthetic polyamine analogs as potential antitumor agents. nih.gov These analogs were designed to be structurally similar to natural polyamines, allowing them to enter cells via the polyamine transport system. nih.gov Once inside, they can disrupt polyamine homeostasis by downregulating key biosynthetic enzymes like ODC and S-adenosylmethionine decarboxylase (AdoMetDC), without being able to substitute for the growth-promoting functions of the natural polyamines. nih.gov This approach has been a cornerstone of research aimed at modulating polyamine metabolism for therapeutic purposes.

Emergence of Methylglyoxal (B44143) bis(butylamidinohydrazone) as a Research Agent

Within the broader context of developing polyamine metabolism modulators, methylglyoxal bis(guanylhydrazone) (MGBG), also known as mitoguazone, emerged as a significant research compound. nih.govnih.gov MGBG is a polycationic drug that demonstrated utility in the chemotherapy of certain proliferative disorders. nih.gov Research into MGBG and its analogs was driven by the need to understand their mechanisms of action and to potentially develop more effective therapeutic agents. nih.gov

Methylglyoxal bis(butylamidinohydrazone) (MGBB) surfaced as a novel inhibitor of polyamine biosynthesis. nih.gov A key characteristic that set MGBB apart as a research agent was its ability to simultaneously inhibit multiple key enzymes in the polyamine biosynthetic pathway. nih.gov Specifically, it was found to inhibit ornithine decarboxylase (ODC), adenosylmethionine decarboxylase (AdoMetDC), and spermidine synthase. nih.gov This multi-target inhibition made it a valuable tool for studying the consequences of profound disruption of polyamine metabolism.

The synthesis and investigation of MGBB and other MGBG analogs were part of a systematic effort to explore the structural requirements for antiproliferative activity. nih.govnih.gov Researchers evaluated the metabolic and antiproliferative effects of these compounds in various biological systems, including bacteria and cancer cell lines. nih.govnih.gov For instance, studies on bacteria demonstrated that MGBB could effectively deplete intracellular polyamine concentrations, leading to the inhibition of macromolecular synthesis, such as that of RNA, DNA, and protein. nih.gov

Fundamental Research Questions Driving Methylglyoxal bis(butylamidinohydrazone) Studies

The investigation of Methylglyoxal bis(butylamidinohydrazone) (MGBB) and its related analogs has been propelled by several fundamental research questions aimed at elucidating the intricate roles of polyamines in cellular physiology and pathology. A primary area of inquiry has been the precise mechanism by which these synthetic analogs exert their antiproliferative effects. Researchers have sought to understand how the depletion of intracellular polyamines by compounds like MGBB leads to the cessation of cell growth and, in some cases, cell death. researchgate.net

Another key research question revolves around the potential for selective toxicity towards rapidly proliferating cells, such as cancer cells. nih.gov The elevated requirement for polyamines in tumor growth makes the polyamine pathway an attractive therapeutic target. nih.govmdpi.com Consequently, studies involving MGBB have aimed to determine if it can selectively induce apoptosis in cancer cells while minimizing effects on normal cells. nih.gov

Furthermore, research has focused on the broader metabolic consequences of inhibiting the polyamine pathway with agents like MGBB. This includes investigating the effects on the synthesis of macromolecules like DNA, RNA, and proteins, as well as the impact on cellular organelles. nih.govnih.gov For example, the parent compound MGBG was found to cause selective damage to mitochondria and inhibit mitochondrial DNA synthesis, prompting questions about whether analogs like MGBB share these properties and the underlying molecular basis for such effects. nih.gov The relationship between the inhibition of polyamine biosynthesis and these downstream cellular events remains a critical area of investigation. nih.gov

Detailed Research Findings

The following interactive table summarizes the effects of Methylglyoxal bis(butylamidinohydrazone) (MGBB) and a related analog, Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP), on bacterial cells as reported in a 1991 study. nih.gov

CompoundTarget OrganismEffect on Intracellular PolyaminesEffect on Macromolecular SynthesisMinimum Inhibitory Concentration (MIC) (µmol/l)
MGBB E. coliDepleted putrescine to 25% and spermidine to 20% of control.Decreased RNA synthesis to 13%, DNA to 54%, and protein to 29% of control.160
MGBB Sh. sonneiNot specifiedNot specified320
MGBB A. sobriaNot specifiedNot specified50
MGBB A. hydrophilaNot specifiedNot specified240
MGBB V. choleraeNot specifiedNot specified285
MGBCP E. coliDepressed putrescine to 38% and spermidine to 24% of control.Decreased RNA synthesis to 23%, DNA to 71%, and protein to 55% of control.Slightly higher than MGBB

The following table details the inhibitory action of Methylglyoxal bis(butylamidinohydrazone) (MGBB) on key enzymes of the polyamine biosynthetic pathway, as described in a 1986 publication. nih.gov

Enzyme Inhibited by MGBB
Ornithine Decarboxylase (ODC)
Adenosylmethionine Decarboxylase (AdoMetDC)
Spermidine Synthase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28N8 B1243774 Methylglyoxal bis(butylamidinohydrazone) CAS No. 66002-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66002-88-8

Molecular Formula

C13H28N8

Molecular Weight

296.42 g/mol

IUPAC Name

2-butyl-1-[(E)-[(1E)-1-[(N'-butylcarbamimidoyl)hydrazinylidene]propan-2-ylidene]amino]guanidine

InChI

InChI=1S/C13H28N8/c1-4-6-8-16-12(14)20-18-10-11(3)19-21-13(15)17-9-7-5-2/h10H,4-9H2,1-3H3,(H3,14,16,20)(H3,15,17,21)/b18-10+,19-11+

InChI Key

DCVQOLOVXUUDBR-XOBNHNQQSA-N

SMILES

CCCCN=C(N)NN=CC(=NNC(=NCCCC)N)C

Isomeric SMILES

CCCCN=C(N)N/N=C/C(=N/NC(=NCCCC)N)/C

Canonical SMILES

CCCCN=C(N)NN=CC(=NNC(=NCCCC)N)C

Synonyms

methylglyoxal bis(butylamidinohydrazone)
MGBB

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Methylglyoxal Bis Butylamidinohydrazone

Advanced Synthetic Routes for Methylglyoxal (B44143) bis(butylamidinohydrazone)

While specific, detailed contemporary synthetic routes for methylglyoxal bis(butylamidinohydrazone) are not extensively documented in recent literature, the general method for its preparation follows established chemical principles for the synthesis of bis(amidinohydrazones). The synthesis is analogous to that of other N-substituted bis(guanylhydrazones). A common approach involves the condensation reaction between methylglyoxal and a substituted amidinohydrazine, in this case, a butylamidinohydrazine.

The synthesis can be conceptualized in a two-step process:

Formation of Butylamidinohydrazine: This intermediate can be prepared from the corresponding amidine or a related precursor.

Condensation with Methylglyoxal: The butylamidinohydrazine is then reacted with methylglyoxal in a suitable solvent system, often under acidic conditions to facilitate the reaction and stabilize the resulting product. The final product, methylglyoxal bis(butylamidinohydrazone), is typically isolated as a salt, such as a hydrochloride or sulfate (B86663) salt, to improve its stability and solubility.

The reaction stoichiometry is critical, with two equivalents of the butylamidinohydrazine reacting with one equivalent of methylglyoxal to form the desired bis-substituted product. Purification of the final compound is generally achieved through recrystallization.

Synthesis of Analogues and Derivatives of Methylglyoxal bis(butylamidinohydrazone)

The synthesis of analogs and derivatives of MGBB is a key area of research aimed at understanding the structure-activity relationships (SAR) and developing compounds with improved potency and selectivity as inhibitors of polyamine biosynthesis.

Structural Modifications and Design Rationale in Research

The primary design rationale for modifying the structure of methylglyoxal bis(amidinohydrazones) is to enhance their inhibitory activity against key enzymes in the polyamine biosynthetic pathway, such as S-adenosylmethionine decarboxylase (SAMDC). nih.gov Structural variations have historically focused on the terminal amino groups of the guanylhydrazone moiety.

Early studies on analogs of the parent compound, MGBG, explored a range of structural modifications. These included the substitution of the terminal amino groups with alkyl and aryl groups, alteration of the glyoxal (B1671930) backbone, and cyclization of the side chains. For instance, the replacement of the terminal amino groups with alkyl substituents, as seen in MGBB, was investigated to modulate the compound's lipophilicity and cellular uptake.

The general structure-activity relationships for these analogs indicate that the nature of the substituent on the terminal nitrogen atoms significantly influences the biological activity. For example, the synthesis of analogs with varying alkyl chain lengths (e.g., propyl, butyl, cyclopentyl, cyclohexyl) has been explored to probe the steric and electronic requirements of the enzyme's binding site. nih.govnih.gov Phenylated analogs of methylglyoxal bis(guanylhydrazone) have also been synthesized and evaluated.

Compound Structural Modification Rationale/Key Finding
Methylglyoxal bis(guanylhydrazone) (MGBG) Parent compoundInhibitor of S-adenosylmethionine decarboxylase.
Methylglyoxal bis(butylamidinohydrazone) (MGBB) N-butyl substitutionInvestigated for altered lipophilicity and cellular uptake.
Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP) N-cyclopentyl substitutionExplored steric effects on enzyme inhibition.
Methylglyoxal bis(cyclohexylamidinohydrazone) N-cyclohexyl substitutionInvestigated as a novel inhibitor of polyamine biosynthesis. nih.govnih.gov
Phenylated MGBG analogs N-phenyl substitutionStudied the impact of aromatic substituents on activity.

Molecular and Cellular Mechanisms of Action of Methylglyoxal Bis Butylamidinohydrazone

Enzyme Inhibition Profiles and Kinetics

Methylglyoxal (B44143) bis(butylamidinohydrazone) has been identified as an inhibitor of several key enzymes in the polyamine biosynthetic pathway. Its mechanism of action primarily revolves around its ability to interfere with the normal enzymatic activity of S-Adenosylmethionine Decarboxylase (SAMDC), Ornithine Decarboxylase (ODC), and spermidine (B129725) synthase.

S-Adenosylmethionine Decarboxylase (SAMDC) Inhibition by Methylglyoxal bis(butylamidinohydrazone)

S-Adenosylmethionine Decarboxylase (SAMDC) is a critical enzyme in the polyamine biosynthetic pathway, responsible for the decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine (dcSAM). This product serves as the aminopropyl group donor for the synthesis of spermidine and spermine (B22157). Methylglyoxal bis(butylamidinohydrazone) has been shown to be an inhibitor of SAMDC. nih.gov

The inhibition of SAMDC by Methylglyoxal bis(butylamidinohydrazone) is characterized as competitive. nih.gov This mode of inhibition implies that MGBB likely binds to the active site of the enzyme, competing with the natural substrate, S-adenosylmethionine. By occupying the active site, MGBB prevents the binding and subsequent decarboxylation of S-adenosylmethionine, thereby reducing the production of dcSAM.

Inhibition of S-Adenosylmethionine Decarboxylase (SAMDC) by Methylglyoxal bis(butylamidinohydrazone)

Inhibitor Enzyme Inhibition Type Ki or IC50 Value

Methylglyoxal bis(guanylhydrazone) (MGBG), a close structural analog of MGBB, is also a well-known inhibitor of SAMDC. nih.gov Similar to MGBB, MGBG acts as a competitive inhibitor of SAMDC with respect to S-adenosylmethionine. nih.gov However, a key difference in their activity has been observed in the context of ODC induction, where MGBB, but not MGBG, can effectively block the induction of ODC activity. nih.gov This suggests that despite their structural similarities, there are subtle but significant differences in their mechanisms of action or cellular uptake.

Comparative Inhibition of S-Adenosylmethionine Decarboxylase (SAMDC)

Inhibitor Inhibition Type Ki or IC50 Value
Methylglyoxal bis(butylamidinohydrazone) Competitive Data not available in reviewed literature

Ornithine Decarboxylase (ODC) Inhibition by Methylglyoxal bis(butylamidinohydrazone)

Ornithine Decarboxylase (ODC) is the first and often rate-limiting enzyme in the polyamine biosynthetic pathway. It catalyzes the conversion of ornithine to putrescine. Methylglyoxal bis(butylamidinohydrazone) has been demonstrated to be a competitive inhibitor of ODC. nih.govnih.gov By inhibiting ODC, MGBB directly reduces the synthesis of putrescine, the precursor for the higher polyamines, spermidine and spermine.

Inhibition of Ornithine Decarboxylase (ODC) by Methylglyoxal bis(butylamidinohydrazone)

Inhibitor Enzyme Inhibition Type Ki or IC50 Value

Spermidine and Spermine Synthase Modulation

Methylglyoxal bis(butylamidinohydrazone) has also been found to inhibit spermidine synthase. nih.gov This enzyme is responsible for the transfer of an aminopropyl group from dcSAM to putrescine to form spermidine. The inhibitory effect on spermidine synthase further contributes to the disruption of polyamine biosynthesis. There is currently no available information from the reviewed literature regarding the effect of Methylglyoxal bis(butylamidinohydrazone) on spermine synthase, the enzyme that converts spermidine to spermine.

Modulation of Spermidine and Spermine Synthase by Methylglyoxal bis(butylamidinohydrazone)

Inhibitor Enzyme Effect Kinetic Data
Methylglyoxal bis(butylamidinohydrazone) Spermidine Synthase Inhibition Data not available in reviewed literature

Disruption of Polyamine Homeostasis by Methylglyoxal bis(butylamidinohydrazone)

The simultaneous inhibition of ODC, SAMDC, and spermidine synthase by Methylglyoxal bis(butylamidinohydrazone) leads to a significant disruption of the normal intracellular polyamine balance. By targeting multiple key enzymes in the biosynthetic pathway, MGBB can effectively deplete the cellular pools of polyamines. For instance, in Ehrlich ascites carcinoma cells, deprivation of putrescine and spermidine has been observed following inhibition of polyamine synthesis. nih.govnih.gov This depletion of essential polyamines can have profound effects on cellular functions that are dependent on these molecules, such as DNA synthesis, cell proliferation, and cell cycle progression.

Effect of Methylglyoxal bis(butylamidinohydrazone) on Intracellular Polyamine Levels in Mammalian Cells

Treatment Putrescine Level Spermidine Level Spermine Level Cell Type
Methylglyoxal bis(butylamidinohydrazone) Data not available in reviewed literature Data not available in reviewed literature Data not available in reviewed literature Data not available in reviewed literature

Depletion of Intracellular Putrescine

Research has demonstrated that Methylglyoxal bis(butylamidinohydrazone) is an effective inhibitor of the polyamine biosynthetic pathway. In studies conducted on Escherichia coli, treatment with MGBB at a concentration of 100 µmol/l resulted in a significant depletion of intracellular putrescine levels, reducing them to 25% of the concentrations observed in control cells. nih.gov This effect is a direct consequence of the compound's inhibitory action on key enzymes involved in polyamine synthesis. Specifically, Methylglyoxal bis(butylamidinohydrazone) has been identified as an inhibitor of ornithine decarboxylase, a crucial enzyme in the production of putrescine. nih.gov

Reduction of Spermidine and Spermine Concentrations

In addition to its impact on putrescine, Methylglyoxal bis(butylamidinohydrazone) also leads to a reduction in the concentrations of other essential polyamines, spermidine and spermine. In the same study on Escherichia coli, the 100 µmol/l concentration of MGBB decreased intracellular spermidine levels to just 20% of the control values. nih.gov This reduction is attributable to the compound's ability to inhibit not only ornithine decarboxylase but also adenosylmethionine decarboxylase and spermidine synthase, enzymes critical for the synthesis of spermidine and spermine. nih.gov

The following table summarizes the effects of Methylglyoxal bis(butylamidinohydrazone) on intracellular polyamine concentrations in E. coli.

PolyaminesConcentration (% of Control)
Putrescine25%
Spermidine20%

Molecular Interactions and Binding Targets

The biological effects of Methylglyoxal bis(butylamidinohydrazone) stem from its molecular interactions with various cellular components and its ability to disrupt key processes.

Nucleic Acid Interactions (e.g., DNA, RNA synthesis modulation)

The depletion of polyamines by Methylglyoxal bis(butylamidinohydrazone) has profound consequences for nucleic acid synthesis. Polyamines are known to be essential for the stabilization of nucleic acid structures and for the processes of DNA replication and transcription. In polyamine-depleted E. coli cells treated with MGBB, the synthesis of RNA and DNA was observed to decrease significantly, reaching 13% and 54% of the control levels, respectively. nih.gov

Protein Synthesis Modulation

Protein synthesis is another fundamental cellular process that is heavily reliant on the presence of adequate polyamine concentrations. The reduction in intracellular polyamines caused by Methylglyoxal bis(butylamidinohydrazone) leads to a marked inhibition of protein synthesis. In the aforementioned study with E. coli, protein synthesis in cells treated with MGBB was reduced to 29% of that in control cells. nih.gov

The table below outlines the impact of Methylglyoxal bis(butylamidinohydrazone) on macromolecular synthesis in E. coli.

MacromoleculeSynthesis Rate (% of Control)
RNA13%
DNA54%
Protein29%

Mitochondrial Respiration and Function Perturbation

Currently, there is a lack of specific research findings detailing the direct effects of Methylglyoxal bis(butylamidinohydrazone) on mitochondrial respiration and function.

Cellular Uptake and Transport Mechanisms of Methylglyoxal bis(butylamidinohydrazone)

Role of Polyamine Transporters

The cellular uptake of methylglyoxal bis(butylamidinohydrazone) is intricately linked to the polyamine transport system, a mechanism that is particularly active in proliferating cells. This transport system is responsible for the import of natural polyamines like spermidine and spermine, which are essential for cell growth and differentiation. Due to its structural similarity to these natural polyamines, methylglyoxal bis(butylamidinohydrazone) and its close analog, methylglyoxal bis(guanylhydrazone) (MGBG), can effectively hijack this transport system to enter cells.

Research has shown that the uptake of MGBG is significantly enhanced in cells that have been depleted of their natural polyamines. nih.gov For instance, in cultured Ehrlich ascites carcinoma cells and human lymphocytic leukemia cells, pretreatment with α-difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis, led to a marked increase in the cellular accumulation of MGBG. nih.gov This suggests that the polyamine transport system is upregulated in response to low intracellular polyamine levels, which inadvertently increases the uptake of MGBG. This enhanced transport is an energy-dependent process, as evidenced by its inhibition when cellular glycolysis is blocked. nih.gov

While direct studies on methylglyoxal bis(butylamidinohydrazone) are less common, its analogous structure to MGBG strongly implies a similar mechanism of transport. nih.gov The efficiency of this transport system for MGBG is a key factor in its biological activity, and it is reasonable to infer that the same holds true for its butylated derivative. The reliance on the polyamine transport system also provides a basis for the selective targeting of rapidly dividing cells, which typically have a high demand for polyamines and thus a more active transport system.

Cell Type-Specific Accumulation

The accumulation of methylglyoxal bis(butylamidinohydrazone) and its analogs is not uniform across all cell types, a phenomenon that is largely attributed to the differential activity of the polyamine transport system in various cells. nih.gov This cell type-specific accumulation is a critical determinant of the compound's biological effects.

Studies with the analog MGBG have demonstrated a preferential accumulation in tumor cells compared to normal tissues. nih.gov In mice with Ehrlich ascites carcinoma, treatment with DFMO to deplete polyamines followed by administration of MGBG resulted in a significant uptake of the drug by the carcinoma cells, while the concentration in the liver and small intestine remained only marginally increased. nih.gov This suggests a degree of selectivity for cancer cells, which often exhibit upregulated polyamine transport.

Pharmacokinetic studies in humans with MGBG have revealed that the compound is sequestered in various tissues, with the highest concentrations found in the liver, followed by lymph nodes, spleen, and brain. nih.gov This distribution pattern further underscores the differential accumulation of the compound in various biological compartments. The relatively large apparent volume of distribution at steady-state also points to significant tissue sequestration. nih.gov

The following table provides a summary of the observed tissue distribution of MGBG, which serves as a proxy for understanding the potential accumulation patterns of methylglyoxal bis(butylamidinohydrazone).

Tissue/FluidRelative Concentration/ObservationReference
LiverHighest tissue concentration nih.gov
Lymph NodeHigh tissue concentration nih.gov
SpleenHigh tissue concentration nih.gov
BrainLower than liver, but detectable nih.gov
Cerebrospinal Fluid (CSF)CSF/plasma ratios ranging from 0.6% to 7% nih.gov
Pleural FluidPleural fluid/plasma ratio of approximately 1 nih.gov

This differential accumulation is a key aspect of the compound's mechanism of action and is central to its potential biological activities.

Metabolic Fate of Methylglyoxal bis(butylamidinohydrazone) in Biological Systems

The metabolic fate of methylglyoxal bis(butylamidinohydrazone) in biological systems has not been extensively detailed in scientific literature. However, insights can be drawn from pharmacokinetic studies of its close analog, methylglyoxal bis(guanylhydrazone) (MGBG).

Pharmacokinetic analyses of MGBG in human patients have shown a prolonged terminal half-life, indicating that the compound is not rapidly cleared from the body. nih.gov A significant observation from these studies is that only a small fraction of the administered MGBG is excreted unchanged in the urine. In one study, renal excretion of unchanged MGBG accounted for an average of only 15.8% of the dose within 48 to 72 hours after administration. nih.gov This finding strongly suggests that the remainder of the compound undergoes metabolic transformation within the body.

The precise metabolic pathways and the resulting metabolites of methylglyoxal bis(butylamidinohydrazone) or MGBG have not been fully elucidated. The biotransformation likely involves enzymatic processes aimed at converting the lipophilic compound into more water-soluble forms that can be more easily excreted. youtube.com These metabolic reactions could potentially occur in the liver, which is a primary site of drug metabolism and also a site of high MGBG accumulation. nih.govyoutube.com

It is important to distinguish the metabolism of the full compound from that of its parent molecule, methylglyoxal. While the metabolism of methylglyoxal is well-characterized, involving the glyoxalase system, this pathway is unlikely to be the primary metabolic route for the much larger and more complex methylglyoxal bis(butylamidinohydrazone) molecule. The metabolic processes would likely target the butylated amindinohydrazone side chains or the core structure of the molecule.

Preclinical Biological Activities of Methylglyoxal Bis Butylamidinohydrazone

Antiproliferative Effects in Cellular Models

The antiproliferative effects of bis(amidinohydrazone) compounds have been evaluated in various cancer cell models. These compounds are known inhibitors of the polyamine biosynthetic pathway, which is crucial for cell proliferation.

Inhibition of Growth in Leukemia Cell Lines (e.g., K-562, Molt 4B)

Specific studies detailing the direct effects of Methylglyoxal (B44143) bis(butylamidinohydrazone) on the K-562 and Molt 4B leukemia cell lines are not extensively available in the current body of scientific literature. However, the broader class of bis(amidinohydrazone)s has been investigated for its antileukemic properties. For instance, other related compounds have shown the ability to induce cell death in leukemic cells.

Effects on Melanoma Cell Proliferation

There is a lack of specific research on the effects of Methylglyoxal bis(butylamidinohydrazone) on melanoma cell proliferation. However, the broader family of bisphosphonamidate prodrugs has been shown to exhibit selective cytotoxic activity against melanoma cell lines. These compounds can inhibit cell proliferation and induce apoptosis in melanoma cells. researchgate.net For example, a bisphosphonamidate clodronate prodrug was found to be cytotoxic to SK-Mel-5 and UACC-62 melanoma cell lines. researchgate.net

Impact on Osteosarcoma Cell Lines (e.g., MG-63, G-292, HOS)

The antitumor effects of the related compound, Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP), have been demonstrated in human osteosarcoma cell lines. The growth of MG-63 and G-292 cells was inhibited by MGBCP in a dose-dependent manner. nih.gov This inhibition is associated with a dose-dependent decrease in spermidine (B129725) and spermine (B22157) levels within the cancer cells. nih.gov Further studies have confirmed the antiproliferative effects of MGBCP on HOS osteosarcoma cells as well. nih.gov The inhibition of polyamine synthesis by these compounds has been suggested to suppress the growth of osteosarcoma cells, ultimately leading to apoptosis. nih.gov

Table 1: Effect of Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP) on Osteosarcoma Cell Lines

Cell Line Compound Effect Citation
MG-63 MGBCP Dose-dependent growth inhibition nih.gov
G-292 MGBCP Dose-dependent growth inhibition nih.gov
HOS MGBCP Growth inhibition nih.gov
HuO9 MGBCP Dose-dependent growth inhibition, induction of apoptosis nih.gov

Studies in Fibroblast Cultures

Cell Cycle Regulation and Apoptosis Induction

The mechanism of action for many antiproliferative compounds involves the modulation of the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest Mechanisms (e.g., G1/S phase transition)

Table 2: Cell Cycle Effects of Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP) on Osteosarcoma Cells

Cell Line(s) Compound Effect on Cell Cycle Citation
MG-63, G-292, HOS MGBCP Arrested cells at the G1 phase, preventing G1/S phase transition nih.gov

Apoptotic Pathways Triggered by Methylglyoxal bis(butylamidinohydrazone)

Scientific literature available through the conducted searches does not provide specific information regarding the induction of p53-independent apoptosis by Methylglyoxal bis(butylamidinohydrazone). Studies on analogous compounds like Methylglyoxal bis(guanylhydrazone) (MGBG) have shown an ability to trigger p53-independent programmed cell death; however, this specific activity has not been documented for Methylglyoxal bis(butylamidinohydrazone) in the reviewed sources. nih.gov

Modulation of Specific Biological Processes

Based on the available research, there is no specific information detailing the inhibition of HIV expression or proviral integration in macrophages by Methylglyoxal bis(butylamidinohydrazone). Research has been conducted on the related polyamine analogue, Methylglyoxal bis(guanylhydrazone) (MGBG), which demonstrated a reduction in HIV expression and inhibition of viral DNA integration in monocytes and macrophages. nih.gov However, these findings are specific to MGBG and not Methylglyoxal bis(butylamidinohydrazone).

Methylglyoxal bis(butylamidinohydrazone) (MGBB) has demonstrated effective antitumor promotion activity in a mouse skin carcinogenesis model. nih.gov In these studies, skin tumors were initiated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA). The simultaneous topical application of MGBB with the tumor promoter TPA was found to significantly inhibit the formation of papillomas. nih.gov

The mechanism behind this inhibition is linked to the compound's effect on the polyamine biosynthetic pathway. MGBB acts as a reversible inhibitor of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov Research findings indicate that MGBB dose-dependently inhibits the TPA-induced increase in ODC activity, ODC mRNA levels, and the subsequent accumulation of the polyamines putrescine and spermidine in the skin. nih.gov Notably, the induction of AdoMetDC activity was not affected by the drug. The inhibitory effects of MGBB on both ODC induction and tumor promotion were more pronounced with multiple applications. nih.gov

Table 1: Effect of MGBB on TPA-Induced Biochemical Changes and Tumor Formation in Mouse Skin

Parameter MeasuredEffect of MGBB TreatmentSource
Papilloma Formation Effectively inhibited nih.gov
ODC Activity Dose-dependently inhibited nih.gov
ODC mRNA Level Dose-dependently inhibited nih.gov
Putrescine Accumulation Dose-dependently inhibited nih.gov
Spermidine Accumulation Dose-dependently inhibited nih.gov
AdoMetDC Activity Not affected nih.gov

Methylglyoxal bis(butylamidinohydrazone) (MGBB) exhibits significant antimicrobial and antiproliferative effects against various bacterial strains by inhibiting the polyamine biosynthetic pathway. nih.gov A study investigating its impact on several bacteria, including Escherichia coli and Shigella sonnei, revealed its metabolic and growth-inhibitory properties. nih.gov

At a concentration of 100 µmol/L, MGBB depleted intracellular concentrations of putrescine and spermidine in E. coli to 25% and 20% of control levels, respectively. This polyamine depletion correlated with a marked decrease in macromolecular synthesis; RNA, DNA, and protein synthesis were reduced to 13%, 54%, and 29% of the control, respectively. nih.gov

The minimum inhibitory concentrations (MIC) of MGBB, defined as the lowest concentration that prevents visible growth, were determined for several bacterial species. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of MGBB for Various Bacterial Strains

Bacterial StrainMIC (µmol/L)Source
Aeromonas sobria50 nih.gov
Escherichia coli160 nih.gov
Aeromonas hydrophila240 nih.gov
Vibrio cholerae285 nih.gov
Shigella sonnei320 nih.gov

Preclinical Combination Studies

Preclinical research involving Methylglyoxal bis(butylamidinohydrazone) (MGBB) in combination with other agents has been explored in the context of cancer chemoprevention. In a mouse skin carcinogenesis model, the simultaneous topical application of MGBB with the tumor-promoting agent 12-O-tetradecanoylphorbol-13-acetate (TPA) was investigated. nih.gov This study demonstrated that the co-application of MGBB effectively counteracted the tumor-promoting effects of TPA, leading to a significant inhibition of papilloma formation. nih.gov This suggests a potential for MGBB to be used in combination to block the promotional phase of carcinogenesis.

Interactions with Established Research Agents (e.g., Cisplatin)

A comprehensive review of published scientific literature did not identify any preclinical studies detailing the direct interactions between Methylglyoxal bis(butylamidinohydrazone) and the established research agent cisplatin. Consequently, there is no available data on how these two compounds might affect each other's activity or metabolism in a preclinical setting.

Structure Activity Relationships and Analog Development in Methylglyoxal Bis Butylamidinohydrazone Research

Impact of Side Chain Modifications on Enzymatic Inhibition and Biological Activity

The general principle is that the side chains of inhibitors can be pre-organized into specific conformations to enhance binding affinity. researchgate.net Strategic installation of different functional groups can restrict the rotation of the side chains, presenting an optimal conformation for interaction with the enzyme, which can lead to a significant increase in inhibitory potency. nih.govresearchgate.net This concept underscores the importance of the side chain's three-dimensional structure beyond simple bulk or hydrophobicity. In the broader class of bis(guanylhydrazone)s, variations in the central alkyl chain and the terminal substituents have been extensively studied to optimize antiproliferative and enzymatic inhibitory activities. nih.govnih.gov

Design Principles for Enhanced Selectivity and Potency in Preclinical Models

The rational design of novel bis(amidinohydrazone) derivatives with superior potency and selectivity hinges on established structure-activity relationship principles aimed at optimizing interactions with the target enzyme, AdoMetDC. A primary goal is to create inhibitors that are highly specific for AdoMetDC, thereby minimizing the off-target effects, such as mitochondrial toxicity, that were prominent with earlier compounds like MGBG. nih.gov

Key design strategies include:

Conformational Constraint: Modifying side chains to restrict their conformation can pre-organize the inhibitor into a shape that is optimal for binding to the enzyme's active site. researchgate.net This can involve introducing cyclic structures or strategically placed methyl groups to limit rotational freedom, which has been shown to favorably impact inhibitory activity. nih.govresearchgate.net

Active Site Targeting: A deep understanding of the AdoMetDC active site informs the design of inhibitors. Crystal structures have revealed that ligands often adopt specific, sometimes unusual, conformations when bound to the enzyme. Designing molecules that intrinsically favor this bound conformation can lead to more potent inhibitors. This includes optimizing the linker length between key interacting groups to ensure ideal geometry for binding.

Probing Hydrophobic Pockets: The enzyme's active site may contain hydrophobic pockets. Analogs can be designed with varying side chains to probe the size and shape of these pockets. Systematically modifying the inhibitor's structure to achieve a better fit within these pockets can dramatically increase potency. drugdesign.org

Improving Specificity: A major design goal is to move away from the non-specific activity of early prototypes like MGBG. By making targeted structural modifications, it is possible to develop analogs that are potent inhibitors of AdoMetDC but are significantly less effective at inhibiting other enzymes, such as diamine oxidase. nih.gov This enhanced specificity is crucial for developing viable therapeutic agents with a better safety profile.

These principles guide the synthesis of new compounds that are not only powerful inhibitors of polyamine biosynthesis but also possess the selectivity required for potential use in preclinical and clinical settings. nih.gov

Analytical and Methodological Considerations in Methylglyoxal Bis Butylamidinohydrazone Research

Methods for Quantifying Intracellular Polyamine Pools in Research Models

Accurate measurement of intracellular polyamine concentrations, such as putrescine, spermidine (B129725), and spermine (B22157), is fundamental to understanding the biochemical impact of MGBG. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often involving pre-column derivatization to enhance the detection of these aliphatic polyamines which lack a strong chromophore. researchgate.netnih.govresearchgate.net

Sample preparation typically begins with acid extraction from cultured cells (e.g., 1 x 10⁶ cells) or tissues (e.g., 50 mg) using agents like perchloric acid (PCA) or hydrochloric acid to deproteinize the sample. nih.govnih.govnih.gov Following extraction and centrifugation, the polyamines in the supernatant are derivatized. Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) to yield highly fluorescent isoindole derivatives. researchgate.netnih.gov These are then separated on a reversed-phase C18 column and detected by a fluorescence detector. researchgate.netnih.govmedipol.edu.tr

Dansyl Chloride: Another popular agent that creates fluorescent derivatives, allowing for sensitive detection. researchgate.netresearchgate.net

Benzoyl Chloride: Forms benzoylated derivatives that can be detected by UV absorbance. scirp.orgcapes.gov.br

The separation is typically achieved using reversed-phase HPLC. researchgate.netnih.govscirp.org More advanced methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity, sometimes eliminating the need for derivatization. nih.govbiorxiv.orgnih.gov Hydrophilic interaction liquid chromatography (HILIC) has also been employed for the analysis of these polar compounds. nih.govbiorxiv.org

Table 1: Comparison of HPLC-Based Methods for Polyamine Quantification

Parameter Method 1 (OPA Derivatization) Method 2 (Dansyl Chloride Derivatization) Method 3 (Benzoyl Chloride Derivatization)
Derivatizing Agent o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine researchgate.netnih.gov Dansyl Chloride researchgate.netresearchgate.netunh.edu Benzoyl Chloride scirp.orgcapes.gov.br
Detection Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) researchgate.netnih.govmedipol.edu.tr Fluorescence or UV unh.edu UV (~229-254 nm) scirp.orgcapes.gov.br
Column Type Reversed-phase C18 researchgate.netnih.gov Reversed-phase C18 unh.edu Reversed-phase C18 scirp.org
Run Time < 10 to 30 minutes nih.govunh.edu Varies, can be < 8 minutes unh.edu ~15-40 minutes scirp.org
Sensitivity High (pmol to nmol range) researchgate.netunh.edu High (pmol range) unh.edu Lower than fluorescence methods
Internal Standard 1,7-diaminoheptane capes.gov.br Heptanediamine or 1,6-diaminohexane scirp.orgunh.edu 1,6-diaminohexane scirp.org

Techniques for Assessing Enzyme Activities (e.g., SAMDC, ODC)

To evaluate the inhibitory effects of compounds like MGBG, it is crucial to measure the activity of key enzymes in the polyamine biosynthetic pathway: S-adenosylmethionine decarboxylase (SAMDC) and ornithine decarboxylase (ODC). frontiersin.orgnih.gov

S-adenosylmethionine Decarboxylase (SAMDC) Activity: The most common method for determining SAMDC activity is a radiometric assay. nih.govnih.govspringernature.com This technique measures the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]-SAM). nih.gov

A protein extract from the research model (e.g., plant or animal tissue) is incubated with [¹⁴C]-SAM in a sealed vial. nih.govnih.gov

The ¹⁴CO₂ released by the decarboxylation reaction is trapped, often on a paper disc impregnated with an alkaline solution like sodium hydroxide. frontiersin.org

The reaction is stopped by adding acid.

The radioactivity captured on the paper disc is then quantified using a liquid scintillation counter. frontiersin.orgfrontiersin.org Enzyme activity is typically expressed as nmol of CO₂ released per unit of time per mg of protein. nih.govfrontiersin.org

Ornithine Decarboxylase (ODC) Activity: Several methods exist for assaying ODC activity, the first rate-limiting enzyme in polyamine synthesis. frontiersin.orgfrontiersin.org

Radiolabeling: Similar to the SAMDC assay, this method is widely used and considered a gold standard. It measures the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine. frontiersin.orgfrontiersin.org

Spectrophotometric/Colorimetric Assays: These non-radioactive methods offer simpler alternatives. One approach involves the oxidation of putrescine (the product of the ODC reaction) by an amine oxidase, which generates hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov The H₂O₂ then reacts in a peroxidase-catalyzed reaction to produce a colored compound that can be measured spectrophotometrically. frontiersin.org Another method uses 2,4,6-trinitrobenzenesulfonic acid (TNBS), which reacts with putrescine to form a colored adduct that can be extracted and quantified. frontiersin.org

Fluorescence Assays: A supramolecular tandem assay uses a fluorescent dye (like DSMI) that forms a highly fluorescent complex with cucurbit nih.govuril (CB6). tandfonline.com Putrescine produced by ODC competes with the dye for binding to CB6, causing a decrease in fluorescence intensity that is proportional to ODC activity. tandfonline.com

HPLC-based Assays: These methods quantify the amount of putrescine produced from ornithine. frontiersin.org

Table 2: Overview of Enzyme Activity Assay Techniques

Enzyme Assay Type Principle Detection Method
SAMDC Radiometric nih.govspringernature.com Measures ¹⁴CO₂ released from [¹⁴C]-SAM. Liquid Scintillation Counting
ODC Radiometric frontiersin.orgfrontiersin.org Measures ¹⁴CO₂ released from [¹⁴C]-ornithine. Liquid Scintillation Counting
ODC Colorimetric frontiersin.orgnih.gov Measures H₂O₂ produced from putrescine oxidation. Spectrophotometry (~505 nm)
ODC Fluorescence tandfonline.com Measures displacement of a fluorescent dye from a host molecule by putrescine. Fluorometry
ODC HPLC frontiersin.org Quantifies putrescine produced in the reaction. UV or Fluorescence (after derivatization)

Methodologies for Evaluating Cell Cycle Progression and Apoptosis in in vitro Studies

The anti-proliferative effects of MGBG are often investigated by analyzing its impact on the cell cycle and its ability to induce apoptosis (programmed cell death). nih.gov Flow cytometry is the primary tool for these assessments. thermofisher.comnanocellect.com

Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), cellular DNA content is measured. nih.gov

Cells are harvested and fixed, typically with cold ethanol, to permeabilize the membranes. nih.gov

The cells are then stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). nih.gov PI also requires treating the cells with RNase to prevent staining of double-stranded RNA.

The fluorescence intensity of individual cells is measured by a flow cytometer. The resulting DNA content histogram shows distinct peaks for cells in G0/G1 (2n DNA content) and G2/M (4n DNA content), with cells in S phase (DNA synthesis) appearing between these two peaks. thermofisher.com This analysis can reveal if a compound like MGBG causes cell cycle arrest at a specific checkpoint.

Apoptosis Assessment: Several flow cytometry-based methods are used to detect and quantify apoptotic cells.

Annexin V/PI Staining: This is a common method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. youtube.com In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when labeled with a fluorochrome (e.g., FITC), can identify these early apoptotic cells. youtube.com Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye. It is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. youtube.com This dual staining allows for the differentiation of cell populations:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation of key caspases, such as caspase-3, is a hallmark of apoptosis and can be detected using specific antibodies or fluorescent substrates in flow cytometry or Western blotting. nih.govnih.gov

Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. Dyes like JC-1 can be used to measure this change via flow cytometry. nih.gov

Table 3: Common Methodologies for Cell State Analysis

Analysis Technique Reagents/Probes Information Gained
Cell Cycle Flow Cytometry nih.gov Propidium Iodide (PI) or DAPI Percentage of cells in G0/G1, S, and G2/M phases.
Early Apoptosis Flow Cytometry youtube.com FITC-Annexin V Detection of externalized phosphatidylserine.
Late Apoptosis/Necrosis Flow Cytometry youtube.com Propidium Iodide (PI) Detection of compromised cell membrane integrity.
Apoptosis Confirmation Western Blot / Flow Cytometry Antibodies against cleaved Caspase-3, PARP, Bcl-2 family proteins nih.govnih.gov Detection of key molecular markers of the apoptotic cascade.

Spectroscopic and Chromatographic Techniques for Compound Analysis in Research Samples

Quantifying Methylglyoxal (B44143) bis(butylamidinohydrazone) itself in biological samples like plasma, urine, or cell lysates is essential for pharmacokinetic and pharmacodynamic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established method for this purpose. nih.gov

A rapid and sensitive method for MGBG analysis utilizes reversed-phase ion-pair liquid chromatography. nih.gov

Sample Preparation: Plasma or cell samples are deproteinized with perchloric acid. For urine samples, MGBG can be isolated using a solid-phase extraction cartridge (e.g., C18). nih.gov

Chromatography: The separation is performed on an octadecylsilyl (C18) column. nih.gov The mobile phase often consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol). Critically, an ion-pairing agent, such as 1-octanesulfonate, is added to the mobile phase. This agent forms a neutral ion pair with the cationic MGBG molecule, allowing it to be retained and separated on the nonpolar C18 stationary phase. nih.gov

Detection: MGBG has a UV absorbance maximum that allows for its detection using a UV detector, typically set around 283 nm. nih.gov This type of method can achieve low detection limits (in the nmol/L range) with good linearity and reproducibility. nih.gov

In addition to HPLC-UV, LC-MS/MS provides an alternative with even greater specificity and sensitivity for the quantification of MGBG and other polyamine analogs in complex biological matrices. nih.gov While less common for direct quantification of MGBG, spectroscopic methods like fluorescence can be used for related analyses, such as in the OPA-derivatization of polyamines, where the resulting products are highly fluorescent. researchgate.netnih.gov

Table 4: Chromatographic Analysis of Methylglyoxal bis(butylamidinohydrazone) (MGBG)

Parameter Method Details nih.gov
Technique Reversed-Phase Ion-Pair HPLC
Sample Types Plasma, Urine, Bone-marrow leukocytes
Sample Preparation Perchloric acid deproteinization (Plasma/Cells); Solid-phase extraction (Urine)
Column Octadecylsilyl (C18)
Mobile Phase Methanol / Sodium acetate (B1210297) buffer containing 1-octanesulfonate (ion-pairing agent)
Detection UV at 283 nm
Detection Limit 20 nmol/L
Linearity Range 0.02 to 40 µmol/L

Future Directions and Challenges in Methylglyoxal Bis Butylamidinohydrazone Academic Research

Elucidation of Unexplored Molecular Pathways

While the primary mechanism of Methylglyoxal (B44143) bis(butylamidinohydrazone) is the inhibition of key enzymes in the polyamine biosynthetic pathway, the full spectrum of its molecular interactions remains to be elucidated. nih.gov Future research is increasingly focused on identifying and characterizing unexplored molecular pathways affected by this compound. The depletion of intracellular polyamines, such as putrescine and spermidine (B129725), by MGBB has been shown to subsequently decrease the synthesis of RNA, DNA, and protein. nih.gov However, the precise signaling cascades and downstream effectors that are modulated as a consequence of polyamine depletion are not fully understood. Investigating these secondary effects is crucial for a comprehensive understanding of MGBB's cellular impact.

Investigation of Resistance Mechanisms in Preclinical Models

A significant hurdle in the potential therapeutic application of any antiproliferative agent is the development of resistance. In the context of Methylglyoxal bis(butylamidinohydrazone), understanding the mechanisms of resistance is a critical area of future research. Preclinical studies have shown that while MGBB can be effective, resistance can emerge. nih.gov The investigation into these resistance mechanisms in preclinical models is multifaceted. One potential mechanism of resistance is the upregulation or mutation of the target enzymes, such as ornithine decarboxylase, which could reduce the inhibitory effect of MGBB. nih.gov Another avenue of exploration is the role of drug efflux pumps, which can actively transport MGBB out of the cell, thereby lowering its intracellular concentration and efficacy.

Exploration of Novel Analogues with Targeted Polyamine Pathway Modulation

The development of novel analogues of Methylglyoxal bis(butylamidinohydrazone) represents a promising strategy to enhance its therapeutic index and overcome resistance. nih.gov Research into analogues like Methylglyoxal bis(cyclopentylamidinohydrazone) (MGBCP) has already demonstrated that structural modifications can alter the compound's activity. nih.gov The goal is to design analogues with more targeted modulation of the polyamine pathway, potentially with increased specificity for certain enzymes or improved cellular uptake. A comparative analysis of the inhibitory effects of MGBB and its analogues on key enzymes in the polyamine pathway is a central theme in this area of research.

Table 1: Comparative Inhibitory Effects of MGBB and its Analogue MGBCP on E. coli

CompoundIntracellular Putrescine DepletionIntracellular Spermidine DepletionRNA Synthesis InhibitionDNA Synthesis InhibitionProtein Synthesis Inhibition
MGBB75%80%87%46%71%
MGBCP62%76%77%29%45%

This table summarizes the metabolic and antiproliferative effects of MGBB and MGBCP at a concentration of 100 µmol/L on E. coli, as reported in a study on their antimicrobial activity. nih.gov

Development of Advanced in vitro and in vivo Research Models

To better predict the clinical potential and understand the biological effects of Methylglyoxal bis(butylamidinohydrazone), the development of more sophisticated research models is essential. While traditional 2D cell cultures have provided valuable initial data, they often fail to recapitulate the complexity of a three-dimensional tissue environment. Future research will likely see a shift towards advanced in vitro models such as 3D organoids and spheroids. These models can offer more accurate insights into drug penetration, efficacy, and the development of resistance.

In parallel, the refinement of in vivo models is crucial. The use of genetically engineered mouse models or patient-derived xenografts (PDXs) can provide a more clinically relevant context to study the efficacy of MGBB and its analogues. nih.gov Furthermore, the role of the gut microbiota in polyamine metabolism suggests that future in vivo studies may need to incorporate models that allow for the manipulation and analysis of the gut microbiome. nih.govresearchgate.netnih.gov

Integration with Emerging Research Fields (e.g., Immunometabolism, Epigenetics)

The intersection of polyamine metabolism with other critical cellular processes opens up new avenues for research. The integration of Methylglyoxal bis(butylamidinohydrazone) studies with emerging fields like immunometabolism and epigenetics is a key future direction. Polyamines are known to play a role in immune cell function and differentiation, and therefore, their depletion by MGBB could have significant immunomodulatory effects. Investigating how MGBB influences the metabolic programming of immune cells is a nascent but promising area of inquiry.

Q & A

Q. What is the primary biochemical mechanism by which MGBG inhibits eukaryotic cell proliferation?

MGBG competitively inhibits S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in polyamine biosynthesis. By binding to the enzyme’s active site, MGBG blocks the conversion of S-adenosylmethionine (AdoMet) to decarboxylated AdoMet (dcAdoMet), a required precursor for spermidine and spermine synthesis. Structural studies via X-ray crystallography confirm that MGBG mimics the substrate’s transition state, with its planar glyoxal bis(guanylhydrazone) chain optimizing binding affinity (Ki ~12 nM for analogs like EMGBG) .

Q. What experimental models are optimal for studying MGBG’s cellular effects?

Ehrlich ascites carcinoma cells, L1210 leukemia cells, and Chinese hamster ovary (CHO) cells are widely used. Pre-treatment with α-difluoromethylornithine (DFMO), an ornithine decarboxylase inhibitor, depletes endogenous polyamines (e.g., putrescine), enhancing MGBG uptake and amplifying its antiproliferative effects. This approach isolates polyamine-dependent pathways and validates target specificity .

Q. How can researchers measure MGBG’s inhibitory efficacy on AdoMetDC activity?

Enzyme activity assays using radiolabeled AdoMet (³H- or ¹⁴C-labeled) are standard. The decarboxylation reaction is monitored via CO₂ release, with MGBG’s competitive inhibition quantified by Ki values. Complementary structural validation via X-ray diffraction or molecular docking clarifies binding interactions .

Advanced Research Questions

Q. Why do certain MGBG analogs (e.g., EMGBG) exhibit potent AdoMetDC inhibition but lack antiproliferative activity?

EMGBG’s non-planar molecular conformation reduces cellular uptake efficiency compared to planar MGBG, despite stronger in vitro enzyme inhibition (Ki ~12 nM vs. ~100 nM). Additionally, compensatory mechanisms, such as upregulated polyamine transporters or alternative metabolic pathways, may mitigate growth inhibition. Co-administration with DFMO restores efficacy by depleting endogenous polyamines and forcing reliance on exogenous uptake .

Q. How do structural modifications in MGBG derivatives influence their biological activity?

X-ray crystallography reveals that substituents on the glyoxal backbone (e.g., ethylmethyl groups in EMGBG) introduce steric hindrance, reducing planarity and binding stability. Derivatives with planar configurations (e.g., methylglyoxal analogs) exhibit higher antiproliferative activity, while non-planar analogs prioritize enzyme inhibition over cellular uptake .

Q. What methodological approaches resolve contradictions in MGBG’s effects on RNA synthesis?

MGBG suppresses RNA synthesis by depleting spermidine, which is required for histone acetylation and transcriptional activation. However, spermine co-administration reverses this effect by restoring histone acetylation. Dual-labeling experiments (³H-uridine for RNA synthesis, ¹⁴C-acetate for acetylation) and chromatin immunoprecipitation (ChIP) can dissect these dynamics .

Q. How does polyamine depletion alter MGBG uptake kinetics?

DFMO pre-treatment increases MGBG uptake by upregulating polyamine transporters. Radiolabeled MGBG (³H or ¹⁴C) combined with HPLC or scintillation counting quantifies uptake rates. Competitive inhibition assays using excess putrescine or spermidine further validate transporter specificity .

Methodological Considerations

Q. What techniques validate MGBG’s intracellular binding to target proteins?

Affinity chromatography with immobilized AdoMetDC isolates MGBG-protein complexes. Mass spectrometry identifies binding partners, while surface plasmon resonance (SPR) measures dissociation constants (Kd). Structural studies (X-ray/NMR) map interaction sites .

Q. How can researchers model MGBG’s role in diabetic complications or neurodegenerative disease?

Methylglyoxal (MGBG’s precursor) forms advanced glycation end products (AGEs) linked to insulin resistance and neuronal damage. Co-culture systems (e.g., L6 muscle cells + methylglyoxal) assess insulin signaling defects via Western blot (Akt/ERK phosphorylation). AGE-specific ELISAs or immunohistochemistry quantify glycation in tissue models .

Data Contradiction Analysis

Q. Why do some studies report minimal MGBG cytotoxicity despite strong AdoMetDC inhibition?

Cellular context dictates outcomes:

  • Uptake variability : Cell lines with low polyamine transporter expression (e.g., L1210) show resistance.
  • Redundant pathways : Some cancers utilize salvage pathways for spermidine synthesis.
  • Experimental timing : Delayed MGBG addition post-DFMO treatment misses critical G1-phase polyamine dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.